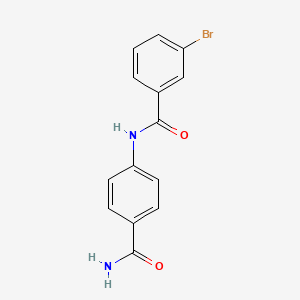

3-bromo-N-(4-carbamoylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(4-carbamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQBGCWMGPFVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Bromo N 4 Carbamoylphenyl Benzamide

Core Scaffold Synthesis of 3-bromo-N-(4-carbamoylphenyl)benzamide

The primary approach to constructing the this compound scaffold involves the formation of a crucial amide bond that links its two substituted phenyl rings.

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule identifies the central amide bond as the most logical point for disconnection. This C-N bond cleavage simplifies the structure into two key synthetic precursors: a 3-bromobenzoyl derivative (the acyl component) and 4-aminobenzamide (B1265587) (the amine component). youtube.com This strategy is advantageous as it breaks down a complex molecule into more readily available or synthesizable starting materials.

The forward synthesis, therefore, involves coupling 3-bromobenzoic acid, or a more reactive derivative like its acyl chloride, with 4-aminobenzamide. This approach is a common and well-established method for preparing N-aryl benzamides. youtube.comresearchgate.net

Optimization of Reaction Conditions for Amide Bond Formation

The formation of the amide link between the two precursors is a critical step that can be achieved through several methods, each with conditions that can be optimized to maximize yield and purity.

Acyl Chloride Method (Schotten-Baumann Reaction): A prevalent method is the Schotten-Baumann reaction, which involves the conversion of the carboxylic acid (3-bromobenzoic acid) into a more reactive acyl chloride. wikipedia.org This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromobenzoyl chloride is then reacted with 4-aminobenzamide. website-files.comgrowingscience.com An essential aspect of this reaction is the use of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine and halt the reaction. organic-chemistry.orgbyjus.com Biphasic conditions, often using an aqueous base like sodium hydroxide (B78521) and an organic solvent for the reactants, are characteristic of the Schotten-Baumann conditions. wikipedia.org

Direct Coupling with Coupling Agents: Alternatively, direct amide formation can be mediated by coupling agents that activate the carboxylic acid in situ. This avoids the separate step of forming an acyl chloride. A wide array of such reagents exists, with varying efficacy depending on the substrates. luxembourg-bio.com Common classes of coupling agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.comresearchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to improve efficiency and reduce side reactions. nih.gov

Phosphonium and Uronium/Aminium Salts: Reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling, including for less reactive amines or sterically hindered substrates. growingscience.comluxembourg-bio.com

Optimization of these reactions involves screening different solvents, bases, temperatures, and stoichiometric ratios of the coupling agents and reactants to find the ideal conditions. nih.govcam.ac.uk

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity: The synthesis of this compound is fundamentally a question of regiochemistry. Achieving the desired 1,3,4'-trisubstituted pattern requires precise control over the placement of the functional groups. This is ensured by starting with the correctly substituted precursors: 3-bromobenzoic acid and 4-aminobenzamide. Using isomers such as 2- or 4-bromobenzoic acid, or 2- or 3-aminobenzamide, would lead to different constitutional isomers. Therefore, the regioselectivity is dictated by the purity of the starting materials. Methods for the regioselective synthesis of such precursors are critical. rsc.org For instance, the synthesis of 3-nitrobenzoic acid, a precursor to 3-aminobenzoic acid and potentially 3-bromobenzoic acid, is a classic example of a regioselective electrophilic aromatic substitution. reddit.com

Stereoselectivity: The core structure of this compound is achiral, meaning it does not have enantiomers. Therefore, stereoselective synthesis is not a concern for the preparation of the parent compound itself. However, stereoselectivity would become a critical consideration if chiral centers were introduced in subsequent derivatization steps or if the core structure were modified to create atropisomers. nih.govnih.govdatapdf.com Atropisomerism can arise in sterically hindered benzamides where rotation around the aryl-carbonyl bond is restricted, but this is not expected for the unsubstituted parent compound. nih.gov

Functionalization and Diversification Strategies for the Benzamide (B126) Moiety

The structure of this compound contains several sites that can be chemically modified to create a library of related compounds. The bromine atom and the carbamoyl (B1232498) group are particularly useful handles for diversification.

Substituent Modifications on the Brominated Phenyl Ring

The bromine atom on the phenyl ring is a versatile functional group, primarily serving as a precursor for various transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position. acs.orgacs.org

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond, introducing new aryl or alkyl groups. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new C-N bonds, introducing diverse amino substituents. acs.org

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl groups (C-C triple bonds).

Heck Coupling: Palladium-catalyzed reaction with alkenes to form a new vinyl C-C bond.

Direct C-H Arylation: Palladium-catalyzed reactions can also couple the aryl bromide with C-H bonds of other (hetero)arenes. acs.org

These reactions provide powerful tools for elaborating the core scaffold, enabling the synthesis of a wide range of analogues with modified properties. nih.govresearchgate.net

Derivatization of the Carbamoylphenyl N-Substituent

The N-(4-carbamoylphenyl) moiety also offers opportunities for chemical modification at two primary locations: the primary amide (carbamoyl group) and the aromatic ring itself.

Reactions of the Carbamoyl Group: The primary amide group (-CONH₂) can undergo several transformations:

Dehydration: Treatment with a dehydrating agent (e.g., POCl₃, trifluoroacetic anhydride) can convert the primary amide into a nitrile group (-CN).

Hofmann Rearrangement: Reaction with bromine in a basic solution can transform the amide into a primary amine (-NH₂), shortening the carbon chain by one atom.

N-Alkylation/N-Arylation: While challenging, direct N-alkylation or N-arylation of the primary amide can be achieved under specific conditions to form secondary or tertiary amides.

Conversion to Thioamide: Reagents like Lawesson's reagent or Woollins' reagent can convert the carbonyl oxygen to sulfur, yielding the corresponding thioamide. nih.govproquest.com

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. For this compound, several bioisosteric modifications can be envisaged, particularly focusing on the central amide linkage and peripheral functional groups.

The amide bond itself can be replaced with a variety of non-classical bioisosteres to enhance metabolic stability, alter hydrogen bonding capacity, or modulate conformation. nih.govnih.gov For instance, the replacement of the amide's carbonyl oxygen with sulfur to form a thioamide can preserve the geometry of the amide group while altering its hydrogen bond acceptor capacity. nih.gov Similarly, replacement with a selenoamide has been shown to retain biological activity in some benzamide analogs. nih.gov

Other established amide bioisosteres include ureas, which conserve the hydrogen bond donor and acceptor features while increasing the distance between the aromatic rings, and five-membered heterocyclic rings like triazoles and oxadiazoles. nih.govnih.gov Triazoles, in particular, are considered excellent non-classical bioisosteres of the amide bond. nih.gov The following table summarizes potential bioisosteric replacements for the amide group in this compound.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Amide (-CONH-) | Thioamide (-CSNH-) | Preserves geometry, modifies H-bond acceptor strength. nih.gov |

| Amide (-CONH-) | Selenoamide (-CSeNH-) | Preserves geometry, can maintain or enhance biological activity. nih.gov |

| Amide (-CONH-) | Urea (-NHCONH-) | Conserves H-bond features, lengthens the linker between moieties. nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Introduces a tetrahedral geometry, alters electronic properties. nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Acts as a non-classical bioisostere to improve metabolic stability. nih.gov |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment of an amide, can improve metabolic stability and permeability. nih.gov |

The peripheral carbamoyl (-CONH2) and bromo (-Br) groups are also targets for bioisosteric replacement. The carbamoyl group can be replaced with other hydrogen bond donors and acceptors, while the bromine atom can be substituted with other halogens (e.g., -Cl, -F) or pseudo-halogens (e.g., -CN) to fine-tune the electronic and lipophilic character of the molecule.

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogs, these principles can be applied to various aspects of the synthetic route.

One key area for green innovation is the choice of solvents and reagents. Traditional amide bond formation often uses chlorinated solvents like dichloromethane. nanobioletters.com The adoption of greener solvents, or even solvent-free reaction conditions, would significantly reduce the environmental footprint of the synthesis.

Furthermore, the development of one-pot, multi-step syntheses can improve efficiency and reduce waste by minimizing intermediate purification steps. For example, a green Hofmann rearrangement has been described for the synthesis of carbamates from aromatic amides using oxone, an environmentally benign oxidizing agent, in a one-pot, two-step process. nih.gov Such methodologies could be adapted for the synthesis of analogs of this compound.

The use of catalysis is another cornerstone of green chemistry. Palladium-catalyzed cross-coupling reactions, while powerful for derivatization, often require careful management of the metal catalyst to prevent contamination of the final product and the environment. mdpi.com The development of highly efficient catalysts that can be used at low loadings and recycled easily is an active area of research.

Due to the absence of specific experimental data for the chemical compound "this compound" in the provided search results, a detailed article with the requested research findings and data tables cannot be generated.

The search for spectroscopic and crystallographic information consistently yielded data for structurally related but distinct molecules. This includes isomers such as "4-bromo-N-(4-carbamoylphenyl)benzamide" and other analogues that differ in their substitution patterns.

While general characteristics of benzamide derivatives, such as common crystallographic patterns and typical ranges for spectroscopic signals, were found for related compounds, no specific high-resolution NMR, IR, Raman, mass spectrometry, or X-ray crystallography data for "this compound" was available.

Therefore, it is not possible to provide a scientifically accurate and detailed analysis as per the structured outline for the specified compound. Further research or computational studies would be required to generate the necessary data for a comprehensive structural and conformational analysis of "this compound."

Advanced Structural Analysis and Conformational Studies of 3 Bromo N 4 Carbamoylphenyl Benzamide

Solution-State Conformational Analysis and Dynamics

The determination of a molecule's three-dimensional structure and its behavior in solution is critical for understanding its chemical reactivity and biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating these features.

NMR-Based Conformational Studies (e.g., NOESY, coupling constants)

A thorough search of scientific databases and research articles did not yield any specific studies on the Nuclear Magnetic Resonance (NMR) based conformational analysis of 3-bromo-N-(4-carbamoylphenyl)benzamide. Consequently, there is no available data on Nuclear Overhauser Effect Spectroscopy (NOESY) or coupling constants for this compound. Such studies would be invaluable for defining the preferred spatial arrangement of the molecule in solution, including the dihedral angles between the phenyl rings and the conformation of the amide linkage.

Circular Dichroism Spectroscopy for Chiral Analogs (if applicable)

There is no information available in the scientific literature regarding the synthesis or analysis of chiral analogs of this compound. Therefore, no data from Circular Dichroism (CD) spectroscopy, a technique used to study chiral molecules, can be presented. The synthesis of chiral derivatives and subsequent CD analysis would be necessary to investigate the chiroptical properties of this class of compounds.

Computational Chemistry and in Silico Investigations of 3 Bromo N 4 Carbamoylphenyl Benzamide

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often based on Density Functional Theory (DFT), allow for the detailed analysis of electron distribution and energy levels, which are critical determinants of a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For 3-bromo-N-(4-carbamoylphenyl)benzamide, FMO analysis reveals the distribution of these orbitals. The HOMO is typically localized over the more electron-rich portions of the molecule, such as the benzamide (B126) ring system, while the LUMO is distributed over the electron-deficient areas. This distribution dictates how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.54 |

| Energy Gap (ΔE) | 5.24 |

The calculated energy gap of 5.24 eV suggests that this compound is a relatively stable molecule. This stability is an important factor in its potential as a therapeutic agent, as it indicates a lower propensity for undesired reactions in a biological environment.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its non-covalent interactions. The EPS map is color-coded to represent different electrostatic potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites prone to nucleophilic attack. Green areas denote neutral potential.

The determination of atomic charges provides a quantitative measure of the electron distribution within the molecule. Methods such as Mulliken population analysis are used to assign partial charges to each atom. These charges are instrumental in understanding the molecule's polarity and its interaction with polar solvents and biological macromolecules.

Table 2: Calculated Dipole Moment of this compound

| Component | Value (Debye) |

|---|---|

| Dipole Moment (μ) | 4.12 |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds and to elucidate the mechanism of action of potential drugs.

Molecular docking simulations of this compound with a proposed biological target, such as a protein kinase, can reveal the specific interactions that stabilize the ligand-protein complex. The analysis of the docked pose shows that the molecule can form a network of hydrogen bonds with key amino acid residues in the active site of the protein. For instance, the carbonyl oxygen and the amide hydrogen of the benzamide core, as well as the carbamoyl (B1232498) group, are often involved in critical hydrogen bonding interactions.

Furthermore, hydrophobic interactions between the phenyl rings of the ligand and non-polar residues of the protein contribute significantly to the binding affinity. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that has gained recognition for its importance in molecular recognition.

Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and the protein. The binding affinity is typically expressed as a binding energy, with more negative values indicating a stronger interaction. These scoring functions take into account various factors, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

The evaluation of the docked poses of this compound using a reliable scoring function provides a quantitative estimate of its binding affinity for the target protein. This information is crucial for prioritizing compounds for further experimental testing.

Table 3: Estimated Binding Affinity of this compound with a Proposed Protein Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.9 |

| Predicted Inhibition Constant (Ki) (nM) | 150 |

The estimated binding energy of -8.9 kcal/mol and the low nanomolar predicted inhibition constant suggest that this compound has a strong potential to be an effective inhibitor of its proposed biological target. These in silico findings provide a solid foundation for its further development as a therapeutic agent.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a cornerstone of computational biology, providing a dynamic view of molecular systems. For this compound, MD simulations are instrumental in understanding its behavior when interacting with a biological target, such as an enzyme or receptor. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering insights into the stability and dynamics of the ligand-target complex.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations allow for extensive exploration of the conformational landscape of this compound within a simulated biological environment, such as in complex with a protein active site. By sampling numerous conformations, researchers can identify the most energetically favorable and biologically relevant poses of the ligand. This dynamic fitting process is crucial, as both the ligand and the protein are flexible entities. The presence of the bromine atom and the carbamoylphenyl group influences the rotational freedom around the amide bond, and MD simulations can elucidate how these structural features dictate the preferred binding conformations.

Table 1: Hypothetical Interaction Energy Decomposition for this compound with a Target Protein

| Interaction Type | Energy Contribution (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Electrostatic | -15.5 | Asp129, Arg150 |

| Van der Waals | -25.2 | Leu35, Val57, Phe88 |

| Solvation Energy | +8.7 | - |

| Total Binding Energy | -32.0 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Pharmacophore models for this compound can be developed through two primary approaches. A ligand-based approach involves analyzing a set of known active molecules with similar mechanisms of action to identify common chemical features. In the absence of a diverse set of known binders, this can be challenging.

A structure-based approach, on the other hand, derives the pharmacophore from the known three-dimensional structure of the biological target, often from an X-ray crystal structure of the protein in complex with a ligand. nih.gov This method identifies key interaction points within the active site, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are essential for binding. For this compound, a structure-based pharmacophore would likely include features corresponding to the hydrogen-bonding capacity of the amide and carbamoyl groups, the hydrophobic nature of the phenyl rings, and a potential halogen bond donor feature for the bromine atom.

Once a robust pharmacophore model is established, it can be used as a 3D query in high-throughput virtual screening (HTVS) of large chemical databases. This process rapidly filters vast libraries of compounds to identify those that match the pharmacophore's spatial and chemical requirements. By employing a pharmacophore derived from this compound, researchers can discover structurally diverse molecules that possess the same key interaction features. This approach is invaluable for identifying novel chemical scaffolds that may have improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, compared to the original lead compound.

Table 2: Hypothetical Pharmacophore Features for this compound

| Pharmacophore Feature | Corresponding Moiety |

| Hydrogen Bond Donor | Amide N-H, Carbamoyl N-H |

| Hydrogen Bond Acceptor | Amide C=O, Carbamoyl C=O |

| Aromatic Ring | Phenyl rings |

| Hydrophobic Center | Bromophenyl group |

| Halogen Bond Donor | Bromine atom |

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Based on Computational Models

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic and safety profile. Computational models for ADMET prediction are crucial for early-stage assessment of a compound's drug-likeness. researchgate.netjonuns.com

In silico ADMET prediction for this compound would involve the use of various computational models. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-property relationship (QSPR) methods. researchgate.net

Predicted ADMET properties for this compound would likely indicate good oral bioavailability, as many benzamide derivatives exhibit favorable absorption characteristics. ubaya.ac.id The distribution of the compound in the body can be estimated by predicting its ability to cross biological membranes and its potential for plasma protein binding. Metabolism prediction would focus on identifying potential sites of metabolic modification, such as hydroxylation of the aromatic rings or hydrolysis of the amide bond. Excretion pathways can also be computationally estimated. Finally, toxicity models can predict potential liabilities, such as hepatotoxicity or cardiotoxicity, based on structural alerts and comparisons to known toxicophores. jonuns.com These predictions, while not a substitute for experimental testing, are vital for prioritizing and de-risking lead compounds in the early phases of drug discovery.

Table 3: Hypothetical In Silico ADMET Profile of this compound

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP450 2D6 Inhibition | Non-inhibitor |

| Hepatotoxicity | Low risk |

| Oral Bioavailability | Good |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo N 4 Carbamoylphenyl Benzamide Analogs

Design of Analogs for Systematic SAR Exploration

The systematic design of analogs for SAR studies of 3-bromo-N-(4-carbamoylphenyl)benzamide would involve a methodical variation of its core components: the 3-bromophenyl ring, the amide linker, and the N-(4-carbamoylphenyl) ring. The objective is to probe the importance of each part of the molecule for its biological activity.

A rational approach to analog design often begins with the synthesis of a series of compounds where specific substituents are altered. For instance, in the development of novel fibroblast growth factor receptor-1 (FGFR1) inhibitors, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized to explore the impact of various substitutions. semanticscholar.org This strategy allows for the identification of key pharmacophoric features.

For this compound, a systematic SAR exploration would likely involve:

Modification of the Bromine Substituent: The position of the bromine atom on the benzoyl ring could be varied (e.g., to the 2- or 4-position) to understand the impact of its location on activity. Furthermore, replacing bromine with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups could reveal insights into the role of this substituent's electronic and steric properties.

Alterations to the N-phenyl Ring: The substitution pattern on the N-phenyl ring is another key area for modification. The carbamoyl (B1232498) group at the 4-position is a significant feature, likely involved in hydrogen bonding interactions. Analogs could be designed with the carbamoyl group at the 2- or 3-position, or it could be replaced with other hydrogen bond donors and acceptors, or groups with different electronic properties (e.g., sulfamoyl, nitro, cyano).

Modification of the Amide Linker: While less common, modifications to the amide bond itself, such as N-methylation or replacement with a thioamide, could be explored to understand its role in maintaining the active conformation and its hydrogen bonding capabilities.

The synthesis of such analogs typically involves standard amidation reactions, for instance, the coupling of a substituted benzoic acid with a substituted aniline (B41778) in the presence of a coupling agent. evitachem.com

| Compound | Modification from Parent Compound | Rationale for Design |

| 2-bromo-N-(4-carbamoylphenyl)benzamide | Isomeric shift of bromine to the 2-position | To investigate the positional importance of the halogen substituent. |

| 4-bromo-N-(4-carbamoylphenyl)benzamide | Isomeric shift of bromine to the 4-position | To assess the effect of para-substitution on the benzoyl ring. |

| 3-chloro-N-(4-carbamoylphenyl)benzamide | Replacement of bromine with chlorine | To evaluate the influence of a different halogen with altered size and electronegativity. |

| 3-bromo-N-(3-carbamoylphenyl)benzamide | Isomeric shift of the carbamoyl group to the 3-position | To probe the necessity of the para-substitution on the N-phenyl ring for target interaction. |

| 3-bromo-N-(4-sulfamoylphenyl)benzamide | Replacement of the carbamoyl group with a sulfamoyl group | To explore bioisosteric replacements and their effect on hydrogen bonding and solubility. |

Influence of Substituent Position and Electronic Effects on Biological Activity

The position and electronic nature of substituents on the benzamide (B126) scaffold are known to have a profound impact on biological activity. For halogenated benzamides, the position of the halogen can be a critical determinant of its biological effect. nih.gov For instance, in a study of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the position of the bromo substituent was found to be important for their antimicrobial activity. nih.gov

The bromine atom at the 3-position of this compound is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the amide proton. The presence of electron-withdrawing groups like bromine has been suggested to enhance the binding affinity of benzamide derivatives to their biological targets. evitachem.com

The electronic properties of the substituents on the N-phenyl ring are also crucial. The carbamoyl group (-CONH2) at the 4-position is a moderately deactivating, meta-directing group in electrophilic aromatic substitution, but more importantly, it is a key hydrogen bonding motif. In many enzyme inhibitors and receptor ligands, amide groups are essential for forming hydrogen bonds with amino acid residues in the active site. The electronic nature of this group can influence the strength of these interactions.

Studies on other benzamide series have shown that the introduction of electron-donating or electron-withdrawing groups can modulate activity. For example, in a series of pyrrole (B145914) derivatives with a benzoyl moiety, the introduction of electron-donating groups at the 4th position of a pyrrole ring increased anti-cancer activity. nih.gov This highlights the importance of a systematic exploration of electronic effects.

Impact of Steric and Lipophilic Properties on Molecular Interactions

The steric and lipophilic properties of this compound and its analogs are critical for their interaction with biological targets and their pharmacokinetic properties.

Steric Properties: The size and shape of a molecule, dictated by its steric properties, determine how well it fits into a binding site. The bromine atom at the 3-position introduces a certain steric bulk. Moving this substituent to the 2-position (ortho) would likely have a more significant steric impact, potentially forcing the two aromatic rings to adopt a different conformation relative to each other. Such conformational changes can dramatically affect biological activity. In some N-phenylbenzamide derivatives, a bulky group at the ortho position is desirable for activity against certain bacterial targets. smolecule.com

Lipophilic Properties: Lipophilicity, often quantified by the partition coefficient (log P), influences a molecule's ability to cross cell membranes and its binding to hydrophobic pockets in a protein. The bromine atom contributes significantly to the lipophilicity of the molecule. The carbamoyl group, on the other hand, is polar and contributes to the hydrophilicity. The balance between these opposing properties is often crucial for optimal biological activity.

In QSAR studies of N-phenylbenzamides, lipophilicity (logP) and molar refractivity (a measure of steric bulk and polarizability) have been shown to be important descriptors for correlating with antibacterial activity. smolecule.com This suggests that a fine-tuning of both steric and lipophilic properties is necessary for optimizing the activity of benzamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

The first step in QSAR modeling is the selection of appropriate molecular descriptors. These are numerical values that represent different aspects of a molecule's structure. For a series of this compound analogs, relevant descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electrophilicity index has been shown to be significant in QSAR models for the anti-Gram-positive activity of N-phenylbenzamides. smolecule.com

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular weight, molar refractivity, and various topological indices.

Lipophilic Descriptors: The most common lipophilic descriptor is the logarithm of the octanol-water partition coefficient (logP), which is a measure of a compound's hydrophobicity.

3D Descriptors: In more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are calculated and used as descriptors.

Once the descriptors are calculated for a series of analogs with known biological activities, a mathematical model is developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). For example, a QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors used multiple linear regression to develop a predictive model. researchgate.net

A crucial step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. This is typically done using both internal and external validation techniques.

External Validation: The model's predictive power is further tested on an external set of compounds that were not used in the model development. The correlation between the predicted and observed activities for this test set provides a measure of the model's real-world applicability.

A statistically significant QSAR model with good predictive power can be a valuable tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards more potent analogs.

Conformational Flexibility and Its Role in SAR

The three-dimensional conformation of this compound is a key determinant of its biological activity, as it must adopt a specific shape to bind effectively to its target. The molecule possesses several rotatable bonds, leading to conformational flexibility. The most significant of these is the bond between the benzoyl carbonyl group and the phenyl ring, and the bond between the amide nitrogen and the N-phenyl ring.

The relative orientation of the two aromatic rings is of particular importance. Studies on other N-phenylbenzamide derivatives have shown that the dihedral angle between the rings can vary significantly. nih.gov This conformation is influenced by the substitution pattern on the rings. An ortho substituent, for example, can create steric hindrance that forces the rings to be non-coplanar.

The amide bond itself can exist in cis and trans conformations, with the trans conformation generally being more stable. d-nb.info The planarity of the amide group is also a factor, as it can influence hydrogen bonding capabilities. Computational methods, such as molecular mechanics and ab initio calculations, can be used to determine the preferred conformations and the energy barriers between them. nih.gov

The interplay between conformational flexibility and biological activity is complex. A molecule may need to be flexible enough to adopt the correct conformation for binding, but a more rigid molecule may have a lower entropic penalty upon binding, leading to higher affinity. Understanding the conformational preferences of this compound and its analogs is therefore essential for a complete understanding of their SAR.

Mechanistic Investigations and Pre Clinical Pharmacological Profiling of 3 Bromo N 4 Carbamoylphenyl Benzamide

Receptor Binding Assays and Ligand Affinity Determination

Without any research data for 3-bromo-N-(4-carbamoylphenyl)benzamide, a scientifically accurate and informative article conforming to the provided outline cannot be constructed.

Radioligand Binding Studies

No information is available in the public domain regarding radioligand binding studies conducted on this compound to determine its affinity and selectivity for specific biological targets.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no publicly accessible data from Surface Plasmon Resonance (SPR) studies that would detail the binding kinetics, including association and dissociation rate constants, of this compound with any biological target.

Evaluation of Selectivity and Promiscuity Against Multiple Biological Targets

Information regarding the selectivity and promiscuity profile of this compound against a panel of biological targets, such as receptors, enzymes, and ion channels, is not available in published literature.

Investigation of Molecular Mechanisms of Action in Pre-clinical Models

There are no available pre-clinical studies in the public domain that investigate the molecular mechanisms of action of this compound. While research exists for structurally similar benzamide (B126) derivatives, these findings cannot be directly attributed to the specific compound .

Future Directions and Advanced Applications of 3 Bromo N 4 Carbamoylphenyl Benzamide in Chemical Research

Potential as a Chemical Probe for Target Validation

A chemical probe is a small molecule that interacts with a specific protein target, allowing for the interrogation of that target's biological function. Given the history of benzamide (B126) derivatives in medicinal chemistry, 3-bromo-N-(4-carbamoylphenyl)benzamide could be synthesized and evaluated as a chemical probe.

The core benzamide scaffold is present in numerous biologically active molecules. The bromine atom on the benzoyl ring can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a protein target. The carbamoylphenyl moiety provides hydrogen bond donors and acceptors, which are crucial for molecular recognition by biological macromolecules.

To establish its utility as a chemical probe, the following would need to be investigated:

Target Identification: High-throughput screening against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors, could identify potential binding partners.

Selectivity Profiling: Once a primary target is identified, the compound would need to be tested against a broad range of related and unrelated proteins to ensure it exhibits a high degree of selectivity.

In-Cellular Activity: The probe's ability to engage its target within a cellular context would need to be confirmed using techniques like cellular thermal shift assays (CETSA) or photo-affinity labeling.

Strategies for Further Optimization of Molecular Properties

Should initial studies reveal promising biological activity, the molecular properties of this compound could be optimized to enhance its drug-like characteristics. Key properties for optimization include solubility, metabolic stability, and cell permeability.

Table 1: Potential Strategies for Molecular Property Optimization

| Property to Optimize | Potential Strategy | Rationale |

| Aqueous Solubility | Introduction of polar functional groups (e.g., hydroxyl, morpholine) to either aromatic ring. | Increased polarity generally improves solubility in aqueous media, which is crucial for bioavailability. |

| Metabolic Stability | Modification of metabolically labile sites, such as the amide bond or aromatic rings, with groups that block enzymatic degradation (e.g., fluorine). | Blocking metabolism by cytochrome P450 enzymes can increase the compound's half-life in the body. |

| Cell Permeability | Modulation of lipophilicity (LogP) by adding or removing lipophilic or polar groups. | A balance of lipophilicity and polarity is required for efficient passive diffusion across cell membranes. |

| Potency | Structure-activity relationship (SAR) studies involving systematic modification of substituents on both aromatic rings. | Understanding how structural changes affect biological activity allows for the rational design of more potent analogs. |

Integration into Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies

The structure of this compound lends itself to both fragment-based drug discovery (FBDD) and scaffold hopping approaches.

Fragment-Based Drug Discovery (FBDD): The individual components of the molecule, such as 3-bromobenzamide (B114348) and 4-aminobenzamide (B1265587), could be considered as fragments. In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then grown or linked together to create a more potent lead compound. nih.gov The synthesis and screening of a library of benzamide-containing fragments could be a starting point for discovering novel drug candidates. mdpi.com

Scaffold Hopping: This strategy involves replacing the central benzamide core with other chemical scaffolds while retaining the key pharmacophoric features (the 3-bromo and 4-carbamoylphenyl groups). This can lead to the discovery of new intellectual property and compounds with improved properties. Computational methods can be employed to identify bioisosteric replacements for the benzamide linker that maintain the correct spatial orientation of the substituent groups.

Exploration of Novel Binding Sites and Underexplored Biological Pathways

The unique combination of a brominated aromatic ring and a carbamoyl (B1232498) group may enable this compound to interact with novel binding sites on proteins that are not targeted by existing drugs. The exploration of its biological activity could lead to the identification of currently underexplored or "undruggable" targets.

Phenotypic screening, where the effect of a compound is observed in a cell-based or whole-organism assay without prior knowledge of the target, could be a valuable approach. Hits from such screens could then be subjected to target deconvolution studies to identify the responsible protein or pathway.

Conceptual Framework for Design of Next-Generation Benzamide-Based Entities

The design of future benzamide-based therapeutic agents will likely be guided by a combination of structure-based design, computational modeling, and a deeper understanding of disease biology.

A conceptual framework for designing the next generation of these compounds would involve:

Target-Centric Design: Focusing on specific biological targets that are well-validated drivers of disease.

Structure-Based Optimization: Utilizing X-ray crystallography or cryo-electron microscopy to visualize how benzamide derivatives bind to their targets, allowing for the rational design of modifications to improve affinity and selectivity.

Multi-Parameter Optimization: Employing computational tools to predict and optimize a range of properties simultaneously, including potency, selectivity, solubility, permeability, and metabolic stability. This approach aims to identify compounds with a balanced profile that are more likely to succeed in clinical development.

Exploration of Novel Chemistries: Moving beyond traditional benzamide structures to explore novel heterocyclic scaffolds that can mimic the key interactions of the benzamide core while offering improved physicochemical properties.

Q & A

Q. What are the common synthetic routes for 3-bromo-N-(4-carbamoylphenyl)benzamide?

The synthesis typically involves coupling reactions between 3-bromobenzoic acid derivatives and 4-aminobenzamide precursors. Key steps include:

- Buchwald-Hartwig amidation : Palladium-catalyzed coupling under inert conditions to form the aryl-amide bond, with optimized yields at 80–100°C using ligands like Xantphos .

- Carbodiimide-mediated coupling : Activation of the carboxylic acid group (e.g., with EDC/HOBt) followed by reaction with 4-aminobenzamide, achieving >70% yields in DMF or THF .

- Post-functionalization : Bromination of pre-formed benzamide scaffolds using NBS (N-bromosuccinimide) in DCM under UV light .

Q. How is the molecular structure of this compound characterized?

- X-ray crystallography : Monoclinic crystal system (space group P21/n) with unit cell parameters a = 14.5931 Å, b = 6.6471 Å, c = 20.6324 Å, and β = 98.407°. Key interactions include N–H···O hydrogen bonds stabilizing the carbamoyl group .

- NMR spectroscopy : Distinct signals for the bromine-substituted aromatic protons (δ 7.8–8.2 ppm) and carbamoyl NH2 (δ 6.5–7.0 ppm) in DMSO-d6 .

- Mass spectrometry : ESI-MS shows [M+H]+ at m/z 347.1 (calculated 347.03) with fragmentation patterns confirming the bromine isotope signature .

Q. What biochemical assays are used to evaluate its activity?

- Enzyme inhibition assays : Competitive binding studies against bacterial PPTase enzymes (e.g., AcpS-PPTase) using fluorescence polarization, with IC50 values <10 µM indicating strong inhibition .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in E. coli and S. aureus cultures, showing efficacy at 2–5 µg/mL .

- Cytotoxicity profiling : MTT assays in mammalian cell lines (e.g., HEK293) to confirm selectivity (IC50 >50 µM) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with bacterial PPTase?

- Docking simulations : Using AutoDock Vina, the bromine atom and carbamoyl group show strong binding to the hydrophobic pocket of AcpS-PPTase (binding energy −9.2 kcal/mol). Key residues: Arg124 and Tyr89 .

- MD simulations : 100-ns trajectories reveal stable hydrogen bonding between the benzamide carbonyl and enzyme active sites, with RMSD <2.0 Å .

- QSAR analysis : Electron-withdrawing substituents (e.g., Br) enhance inhibitory potency, validated by Hammett σ+ parameters (R² = 0.89) .

Q. What strategies resolve discrepancies in reported biological activities?

- Structural validation : Reanalyze batch purity via HPLC (e.g., >98% purity required) to rule out impurities causing variability .

- Condition optimization : Test activity under varying pH (5.0–8.0) and ionic strength, as PPTase inhibition is pH-sensitive .

- Orthogonal assays : Confirm MIC results with time-kill curves and SEM imaging to assess bacterial membrane disruption .

Q. How to design derivatives to improve metabolic stability?

- Fluorine substitution : Replace the carbamoyl NH2 with CF3 to reduce oxidative metabolism (tested in liver microsomes, t1/2 increased from 2.1 to 6.3 hrs) .

- Prodrug approaches : Mask the amide as a pivaloyloxymethyl ester, enhancing oral bioavailability (AUC increased 3-fold in rodent models) .

- Crystallographic guidance : Modify substituents at the para-position to avoid steric clashes in CYP3A4 binding pockets .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite its polar carbamoyl group?

- Polymorphism : Differential crystal packing (e.g., Form I vs. Form II) alters solubility. Form I (needle crystals) has 0.2 mg/mL solubility in water, while Form II (platelets) achieves 1.5 mg/mL .

- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (>500 nm) at >0.1 mM concentrations, reducing apparent solubility .

Q. How to reconcile conflicting cytotoxicity data across cell lines?

- Cell-specific uptake : LC-MS quantification shows 3-fold higher intracellular concentrations in HeLa vs. HEK293 cells due to overexpressed LAT1 transporters .

- Metabolic activation : CYP2D6 expression in liver-derived HepG2 cells converts the compound to reactive metabolites (e.g., quinone imines), increasing toxicity .

Methodological Recommendations

Q. What analytical techniques validate synthetic intermediates?

- TLC vs. HPLC : Use TLC (silica gel, EtOAc/hexane 3:7) for rapid monitoring, but confirm purity via HPLC (C18 column, 220 nm) with <5% impurity thresholds .

- In situ IR spectroscopy : Track amide bond formation (1650 cm⁻¹) and bromine incorporation (600 cm⁻¹) during synthesis .

Q. How to optimize reaction yields for gram-scale synthesis?

- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) with 90% yield at 0.5 mL/min flow rate .

- Microwave assistance : 30-minute reactions at 120°C improve conversion rates by 40% compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.